Sodium trisilicate

Description

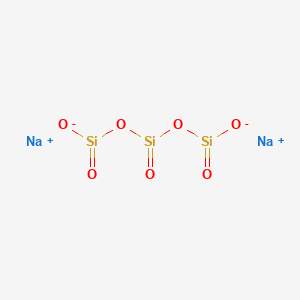

Sodium trisilicate (Na₂O·3SiO₂) is an alkali silicate compound characterized by a three-dimensional network of SiO₄ tetrahedra modified by sodium ions. These Na⁺ ions disrupt the silica network, generating non-bridging oxygen (NBO) and free oxygen (FO) sites, which influence its chemical reactivity and physical properties . It is widely used in industrial applications, including:

- Geopolymers: As an activator in geopolymer synthesis, enhancing compressive strength (11.3–21.3 MPa under ambient curing) .

- Glass and ceramics: Modifying thermal and mechanical properties of silicate glasses .

- Biomedical applications: Coating foaming agents in biodegradable Mg-Ca-Zn alloys for implants .

Its structure and dynamics have been extensively studied via molecular dynamics simulations, revealing Na⁺ diffusion through hopping and cooperative motion in NBO/FO polyhedrons .

Properties

Molecular Formula |

Na2O7Si3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

disodium;bis[[oxido(oxo)silyl]oxy]-oxosilane |

InChI |

InChI=1S/2Na.O7Si3/c;;1-8(2)6-10(5)7-9(3)4/q2*+1;-2 |

InChI Key |

LDFLGRMLQPMMKX-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)O[Si](=O)O[Si](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trisilicate can be synthesized using a high-pressure method. Crystals of this compound have been grown in the presence of melt at 9 GPa and 1200°C using a superpress . The reaction involves the combination of sodium oxide (Na₂O) and silica (SiO₂) under these conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by melting sand (SiO₂) and soda ash (Na₂CO₃) at high temperatures. The resulting product is a glassy solid that can be dissolved in water to create a liquid solution . This method is efficient and widely used in the production of various sodium silicates, including this compound.

Chemical Reactions Analysis

Decomposition and Acidic Interactions

In acidic environments, sodium trisilicate undergoes hydrolysis to form silicic acid (H₂SiO₃), which further dehydrates to silica gel (SiO₂) upon heating .

Reaction pathway :

Na₂Si₃O₇ + 6 H⁺ → 3 H₂SiO₃ + 2 Na⁺

3 H₂SiO₃ → SiO₂·nH₂O (silica gel) + 3 H₂O

Ion Exchange and Water Interaction

Molecular dynamics simulations reveal ion-exchange mechanisms in this compound glass-water systems. Sodium ions (Na⁺) are replaced by hydrogen ions (H⁺) at the glass-water interface, forming silanol groups (Si–OH) .

Key observations :

-

O–Na distance : Increases from 2.3 Å to 3 Å during ion exchange.

-

O–H distance : Decreases as H⁺ bonds to oxygen atoms.

-

Silanol formation : Stable Si–OH groups emerge after ~2.3 ns of interaction .

Reactions with Metal Oxides

This compound interacts with metal oxides (e.g., ZnO, TiO₂, Fe₂O₃) to form metal-silicate bonds, as evidenced by FT-IR spectroscopy .

Example: Iron oxide interaction :

Si–O–Si + Fe₂O₃ → Si–O–Fe bonds (shift in Si–O–Si peak from 1060 cm⁻¹ to 990 cm⁻¹) .

Structural and Kinetic Insights

Molecular dynamics studies show sodium ions in this compound glass exhibit hopping and cooperative motion, with diffusion pathways influenced by non-bridging oxygen (NBO) and free oxygen (FO) polyhedrons .

Structural parameters :

| Property | Value |

|---|---|

| Bridging oxygen (BO) to NBO ratio | ~2.5 |

| Sodium coordination | Tetrahedral arrangement |

| Diffusion mechanism | Na⁺ hopping in BO-polyhedrons and cooperative motion in NBO/FO regions |

Scientific Research Applications

Sodium trisilicate (Na2O- 3SiO2) has various applications in industries like ceramics, metallurgy, and glass technologies . It is also used in understanding the fundamentals of minerals .

Scientific Research Applications

- Molecular dynamics simulations: this compound glass has been studied using molecular dynamics simulations employing three-body potentials to incorporate bond directionality . The structure of the glass was analyzed and compared to results obtained using two-body potentials, molecular statics, and experimental results from X-ray diffraction, XPS, NMR, and EXAFS . The simulation results show similarities with published experimental results, particularly in nearest neighbor distances and coordination numbers .

- Soil stabilization: Sodium silicate solution (Na2SiO3) can be used to treat collapsible soil, leading to a significant reduction in collapse potential . An effective treatment was observed with a sodium silicate solution at an optimal dose of 0.8 mol/L . Microstructural transformations, correlated to changes in geotechnical behavior, were revealed through scanning electron microscope (SEM) observations .

- Autoimmunity and scleroderma studies: Research has explored the role of sodium silicate in inducing scleroderma-related autoimmunity . Studies on brown Norway rats showed that subcutaneous administration of sodium silicate led to elevated serum ANA and anti-RNP autoantibodies . The research suggests a potential link between silicate exposure and the induction of autoimmunity and scleroderma .

- Impact on gastric pH: Magnesium trisilicate mixture B.P.C., which contains sodium silicate, was found to be associated with alkaline values of gastric pH .

Mechanism of Action

The mechanism of action of sodium trisilicate involves its ability to form a protective layer on surfaces, which inhibits corrosion. This is achieved through the formation of a silica gel layer that acts as a barrier against corrosive agents . In biological systems, its mechanism of action can involve interactions with cellular components, although specific pathways are less well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

Functional Comparison

- Ion Exchange Rates :

this compound exhibits higher Na⁺ ion exchange rates in alkali chloride solutions compared to potassium or lithium silicates. Rates are pH-dependent, peaking near the isoelectric point (pH 2.3) . - Thermal Stability :

this compound glasses soften at lower temperatures than calcium silicates due to network disruption by Na⁺ . - Biomedical Applications :

Key Research Findings

Geopolymer Performance : this compound-activated geopolymers achieve compressive strengths up to 21.3 MPa, outperforming NaOH-activated systems .

Diffusion Mechanisms : Na⁺ in this compound migrates via hopping in BO-rich regions and cooperative motion in NBO/FO regions, critical for glass durability .

Antacid Efficacy : Magnesium trisilicate shows more consistent acid-neutralizing capacity, while this compound’s efficacy is contested .

Cytotoxicity : Aluminum silicates exhibit lower cytotoxicity than this compound, making them safer for biomedical use .

Q & A

Q. Q1. What are the standard methods for synthesizing sodium trisilicate in laboratory settings, and how can purity be validated?

To synthesize this compound (Na₂Si₃O₇), researchers typically use stoichiometric fusion of sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂) at 1100–1300°C under controlled atmospheric conditions. Purity validation involves:

Q. Q2. How is this compound structurally characterized using spectroscopic techniques, and what are common pitfalls in interpretation?

Key techniques include:

- Fourier-transform infrared spectroscopy (FTIR) : Identifies Si-O-Si bridging bonds (~1000–1100 cm⁻¹) and non-bridging oxygen peaks (~900 cm⁻¹). Misinterpretation arises if samples are not desiccated, as moisture alters spectral bands .

- Nuclear magnetic resonance (NMR) : ²⁹Si NMR distinguishes Q³ (silicate tetrahedra with three bridging oxygens) and Q⁴ (four bridging oxygens). Amorphous phases may show broadened peaks, requiring high-resolution instruments .

Advanced Research Questions

Q. Q3. What advanced experimental designs are critical for analyzing this compound’s role in amorphous materials, such as glasses or geochemical systems?

For amorphous this compound (e.g., glassy phases):

- Extended X-ray absorption fine structure (EXAFS) : Resolves local atomic arrangements (e.g., Si-O and Na-O bond distances) in non-crystalline matrices. Calibration with crystalline references (e.g., thorite or zircon) is essential to validate coordination numbers .

- Molecular dynamics (MD) simulations : Models ionic diffusion mechanisms (e.g., Na⁺ mobility) under varying temperatures. Validate simulations with experimental ionic conductivity data to avoid overfitting .

Q. Q4. How can researchers resolve contradictions in reported thermodynamic properties of this compound solutions (e.g., solubility, pH dependence)?

Contradictions often stem from:

- Ionic strength variations : Use activity coefficient corrections (e.g., Pitzer model) instead of assuming ideal solution behavior.

- Sampling artifacts : Ensure solutions are equilibrated under inert atmospheres (CO₂-free) to prevent carbonate formation, which skews pH measurements .

- Triangulation : Cross-validate data using multiple methods (e.g., potentiometry, calorimetry) and compare with computational predictions (e.g., Density Functional Theory for solvation energies) .

Q. Q5. What methodological frameworks are recommended for studying this compound’s environmental interactions, such as soil stabilization or pollutant adsorption?

- Batch adsorption experiments : Control pH (8–12), ionic strength, and competing ions (e.g., Ca²⁺) to isolate Na₂Si₃O₇’s adsorption mechanisms. Use Langmuir/Freundlich models only after confirming monolayer vs. multilayer adsorption via isotherm linearity tests .

- Synchrotron-based X-ray microscopy : Maps spatial distribution of adsorbed contaminants (e.g., heavy metals) on this compound-treated soils at micron resolution .

Experimental Reproducibility & Data Quality

Q. Q6. How can researchers ensure reproducibility in this compound synthesis and characterization across laboratories?

- Detailed protocols : Specify furnace ramp rates (±5°C/min), cooling methods (quenching vs. annealing), and grinding procedures (particle size <50 µm for homogeneity) .

- Open-data practices : Share raw XRD/FTIR files (e.g., .CIF or .SPA formats) and MD simulation input parameters in supplementary materials .

Q. Q7. What statistical approaches are appropriate for analyzing heterogeneous datasets (e.g., conflicting dissolution rates) in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.